5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine is a boronic ester derivative of pyrazolopyridine. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction. This often involves the use of a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the pyrazolopyridine core to more saturated derivatives.
Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: Boronic acids.
Reduction: Saturated pyrazolopyridine derivatives.
Substitution: Various substituted pyrazolopyridine derivatives, depending on the coupling partner used.
Scientific Research Applications
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms, especially those involving boron-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyrazolopyridine core can interact with biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine is unique due to its specific structure, which combines the reactivity of the boronic ester group with the biological activity of the pyrazolopyridine core. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C12H16BN3O2 |
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Molecular Weight |
245.09 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-8-6-15-16-10(8)14-7-9/h5,7H,6H2,1-4H3 |
InChI Key |
GXVXUCZEASQHFJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N=NC3 |
Origin of Product |
United States |
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